1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Overview
Description
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The InChI code for this compound is 1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 155.15 g/mol , a topological polar surface area of 55.4 Ų , and zero rotatable bonds . The compound is also characterized by a complexity of 218 .Scientific Research Applications
Chemical Synthesis
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione and its derivatives have been the focus of chemical synthesis research. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones through Mn(III)-based oxidation indicates a method for creating spiro compounds with intact pyrrolidinedione rings, which form part of the spiro compound scaffold (Huynh et al., 2017). Additionally, various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[4.4]nonane variants, have been explored due to their significant biological activities and novel skeletons (Sinibaldi & Canet, 2008).
Pharmaceutical Research
Spiro compounds like this compound have been explored for pharmaceutical applications. A notable example is the synthesis and evaluation of antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which showed moderate to potent activity against various cancer cell lines (Yang et al., 2019).
Biological Activity Studies
The biological activities of this compound and related compounds have been a subject of interest. For example, new metabolites with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core were isolated from the pathogenic fungus Wilsonomyces carpophilus, though these compounds did not show significant antimicrobial, cytotoxic, nematicidal, or biofilm inhibition activities (Narmani et al., 2018).
Chemical Properties Exploration
Research has also focused on understanding the chemical properties of these spiro compounds. Studies on compounds like 1-azaspiro[4.4]nonane-2,6-dione, for instance, involve the synthesis and resolution of enantiomers, contributing to knowledge about their stereochemical properties (Nagasaka et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
1-oxa-3-azaspiro[4.4]nonane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFDLNHBQSENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511619 | |
Record name | 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67852-27-1 | |
Record name | 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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